2-naphthalen-2-ylmethyl-2H-pyrazol-3-yl-amine
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Overview
Description
2-naphthalen-2-ylmethyl-2H-pyrazol-3-yl-amine is a heterocyclic compound with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol . This compound features a pyrazole ring substituted with a naphthalen-2-ylmethyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-ylmethyl-2H-pyrazol-3-yl-amine typically involves multicomponent reactions utilizing 2-naphthol as a starting material . One common method includes the condensation of 2-naphthol with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve solvents like ethanol or methanol and catalysts such as trifluoroacetic acid or trifluoroethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions in batch or continuous flow reactors. The use of eco-friendly solvents and catalysts is emphasized to comply with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-2-ylmethyl-2H-pyrazol-3-yl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
2-naphthalen-2-ylmethyl-2H-pyrazol-3-yl-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-naphthalen-2-ylmethyl-2H-pyrazol-3-yl-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The compound may influence signaling pathways such as the PI3K/AKT pathway, which is crucial in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-naphthol: A precursor in the synthesis of 2-naphthalen-2-ylmethyl-2H-pyrazol-3-yl-amine.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthalen-2-ylmethyl group enhances its stability and reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(naphthalen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C14H13N3/c15-14-7-8-16-17(14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10,15H2 |
InChI Key |
OEVCUGKZLCGOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C(=CC=N3)N |
Origin of Product |
United States |
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